molecular formula C29H16N2O5 B12486353 Phthalimide, 4,4'-carbonylbis[N-phenyl-

Phthalimide, 4,4'-carbonylbis[N-phenyl-

Cat. No.: B12486353
M. Wt: 472.4 g/mol
InChI Key: JNNZLQXUPIVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalimide, 4,4'-carbonylbis[N-phenyl- is a useful research compound. Its molecular formula is C29H16N2O5 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
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Biological Activity

Phthalimide, specifically the compound known as 4,4'-carbonylbis[N-phenyl-], is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial and enzyme inhibitory activities. The findings are supported by data tables and recent research studies.

Synthesis and Characterization

The synthesis of 4,4'-carbonylbis[N-phenyl-] typically involves the reaction of phthalic anhydride with an amine under controlled conditions. The compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Techniques

TechniqueDescription
FTIRIdentifies functional groups through absorption bands.
NMRProvides information on the molecular structure and hydrogen environments.
MSDetermines the molecular weight and structural information.

Antibacterial Activity

Research has demonstrated that phthalimide derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various Schiff bases derived from phthalimide against several bacterial strains using the cup plate method. The results indicated that these compounds were effective against:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Pseudomonas aeruginosa
  • Escherichia coli

The zones of inhibition were measured in comparison to a standard antibiotic (Ampicillin) .

Enzyme Inhibition Studies

Phthalimide derivatives have also been investigated for their enzyme inhibitory activities. Notably, a series of N-phenyl phthalimides were designed as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant metabolism. The study found that these compounds exhibited comparable efficacy to commercial herbicides like Flumioxazin .

Furthermore, another study focused on carbonic anhydrase (CA) inhibition, revealing that specific phthalimide-capped benzene sulphonamides showed potent inhibitory activity against human carbonic anhydrases I and II, with some derivatives being significantly more potent than standard inhibitors .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/BacteriaResult
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialBacillus subtilisSignificant inhibition
AntibacterialPseudomonas aeruginosaSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
Enzyme InhibitionProtoporphyrinogen oxidaseComparable to Flumioxazin
Enzyme InhibitionCarbonic anhydrase I & IIPotent inhibition observed

Case Studies

  • Antibacterial Efficacy : A study conducted by Al-Azzawi et al. synthesized several Schiff bases from phthalimide and tested them against multiple bacterial strains. The results indicated that some derivatives had zones of inhibition comparable to Ampicillin, highlighting their potential as new antibacterial agents .
  • Enzyme Inhibition : A research team designed N-phenyl phthalimides targeting PPO and assessed their herbicidal activity against various weed species. The results showed that these compounds effectively inhibited PPO activity, suggesting potential applications in agricultural herbicides .
  • Carbonic Anhydrase Inhibition : Another study reported on the development of phthalimide derivatives that inhibited human carbonic anhydrases with high potency. Compound 1 was identified as particularly effective, suggesting its potential use in therapeutic applications targeting CA-related disorders .

Properties

Molecular Formula

C29H16N2O5

Molecular Weight

472.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-phenylisoindole-5-carbonyl)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C29H16N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h1-16H

InChI Key

JNNZLQXUPIVHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6

Origin of Product

United States

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